

1-Octanol-d2-1 CAS number and specifications

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Compound of Interest

Compound Name: 1-Octanol-d2-1

Cat. No.: B12375549

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In-Depth Technical Guide to 1-Octanol-d2-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Octanol-d2-1**, a deuterated form of 1-octanol, intended for use in advanced research and development. Below you will find its chemical specifications, relevant experimental protocols, and its application in scientific studies.

Core Specifications

1-Octanol-d2-1, also known as 1,1-dideuteriooctan-1-ol, is a valuable tool in various scientific disciplines due to the presence of deuterium at the C-1 position. This isotopic labeling provides a means to trace and quantify the molecule in complex biological and chemical systems.

Property	Value
CAS Number	78510-02-8
Molecular Formula	C ₈ H ₁₆ D ₂ O
Molecular Weight	132.24 g/mol
Appearance	Liquid
Synonyms	1-Octanol-d2, n-Octyl-1,1-d2 Alcohol

Applications in Research and Development

Deuterium-labeled compounds like **1-Octanol-d2-1** are primarily utilized as internal standards in analytical chemistry and as tracers in metabolic and pharmacokinetic studies. The heavier isotope allows for differentiation from the endogenous, non-labeled compound by mass spectrometry, enabling precise quantification.

While specific research explicitly detailing the use of **1-Octanol-d2-1** is not extensively published, its application can be inferred from the established use of deuterated compounds in drug development. The primary utility lies in studies of:

- **Pharmacokinetics:** Investigating the absorption, distribution, metabolism, and excretion (ADME) of 1-octanol or related compounds. The deuterium label allows for the tracking of the administered compound and its metabolites.
- **Metabolic Profiling:** Elucidating the metabolic pathways of 1-octanol. By tracking the deuterated label, researchers can identify metabolic products and understand the biochemical transformations the molecule undergoes.
- **Internal Standards:** Serving as a reliable internal standard for the quantification of 1-octanol in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Detailed experimental protocols for **1-Octanol-d2-1** are not readily available in public literature. However, based on standard laboratory practices for analyzing similar deuterated and non-deuterated alcohols, the following methodologies can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the analysis of volatile compounds like 1-octanol. When using **1-Octanol-d2-1**, it would typically serve as an internal standard for the quantification of endogenous 1-octanol.

Sample Preparation:

A vortex-assisted liquid-liquid microextraction (VALLME) procedure can be employed for sample extraction. In this method, a small volume of a biological sample (e.g., 1.2 mL) is mixed with an extraction solvent (e.g., 400 µL of 1-octanol, which in this case would be the analyte, with a known amount of **1-Octanol-d2-1** added as the internal standard).[1]

Instrumentation and Conditions (General Example):

- Gas Chromatograph: Agilent or Shimadzu GC system
- Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 10 °C/min.
 - Hold: Hold at 240 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 30-300.
 - Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity, monitor characteristic ions for both 1-octanol and **1-Octanol-d2-1**. For 1-octanol, key fragments would be monitored. For **1-Octanol-d2-1**, the molecular ion and key fragments would be shifted by +2 m/z units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic purity of **1-Octanol-d2-1**.

Sample Preparation:

- Dissolve a small amount of **1-Octanol-d2-1** in a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- The proton spectrum of **1-Octanol-d2-1** will be similar to that of 1-octanol, with the notable absence of the signal corresponding to the protons on the first carbon (C-1), which have been replaced by deuterium.
- The signal for the hydroxyl (-OH) proton will be present. Its chemical shift can be confirmed by a D₂O shake, where the -OH peak disappears upon addition of deuterium oxide.^[2]

²H (Deuterium) NMR Spectroscopy:

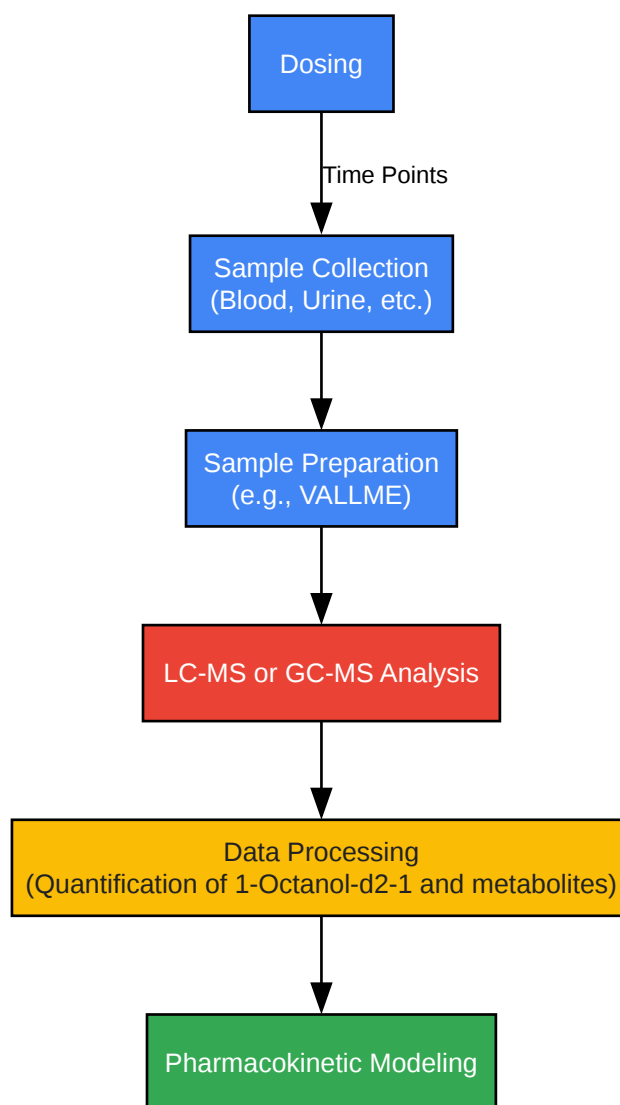
- A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the C-1 position, confirming the location of the isotopic label.

¹³C NMR Spectroscopy:

- The ¹³C spectrum will show a signal for the C-1 carbon that is significantly attenuated and may appear as a multiplet due to coupling with deuterium.

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study where **1-Octanol-d2-1** could be used as a tracer.



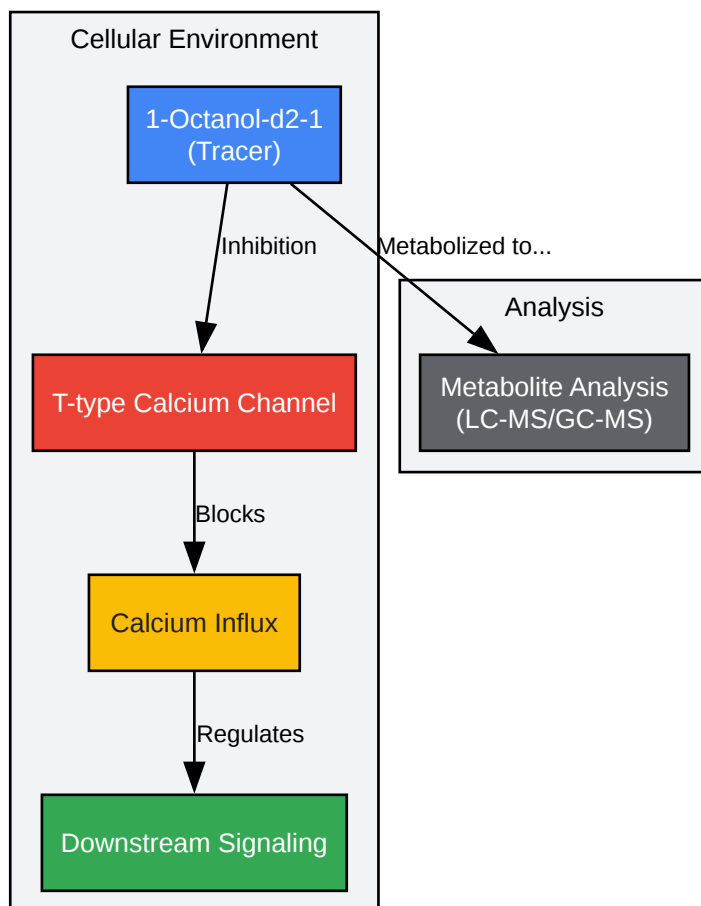
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Caption: Workflow for a pharmacokinetic study using an isotopically labeled compound.

Signaling Pathway Involvement

Currently, there is no specific signaling pathway that has been identified in the literature as being directly modulated by **1-Octanol-d2-1**. Research on the biological effects of 1-octanol suggests it can act as an inhibitor of T-type calcium channels.[3] It is plausible that **1-Octanol-d2-1** would exhibit similar activity, and its use in studies could help to elucidate the mechanism of action and metabolic fate related to this inhibition.

The diagram below conceptualizes the potential use of **1-Octanol-d2-1** in studying the inhibition of T-type calcium channels.



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Caption: Conceptual use of **1-Octanol-d2-1** in studying T-type calcium channel inhibition.

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References

- 1. Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
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